
Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a carboxylate ester group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 4-chloro-3-(difluoromethoxy)benzaldehyde with thioglycolic acid, followed by esterification with methanol. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques to achieve high yields and purity.
化学反応の分析
Types of Reactions
Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.
Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts like palladium or copper and solvents like dimethylformamide or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
科学的研究の応用
Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
作用機序
The mechanism of action of methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 4-chloro-3-(difluoromethoxy)benzoate
- Methyl 3-chloro-4-(difluoromethoxy)benzoate
- Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate
Uniqueness
This compound is unique due to the presence of both a thiophene ring and a difluoromethoxy group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to similar compounds with different substituents or ring systems .
特性
分子式 |
C7H5ClF2O3S |
|---|---|
分子量 |
242.63 g/mol |
IUPAC名 |
methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C7H5ClF2O3S/c1-12-6(11)5-4(13-7(9)10)3(8)2-14-5/h2,7H,1H3 |
InChIキー |
YLELBSIWXKRFQD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CS1)Cl)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


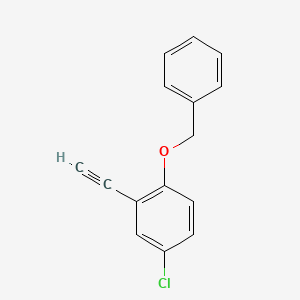
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)
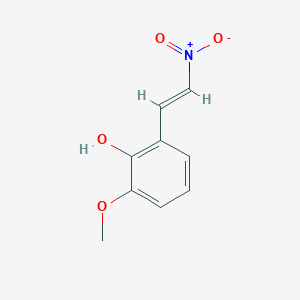

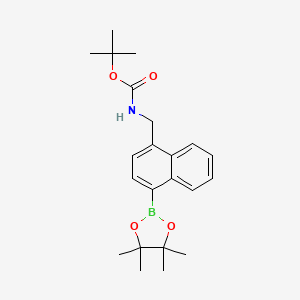
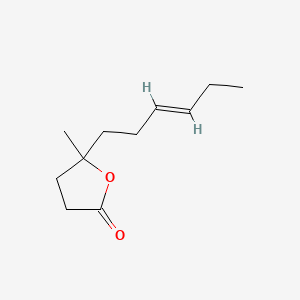
![(3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione](/img/structure/B12076868.png)
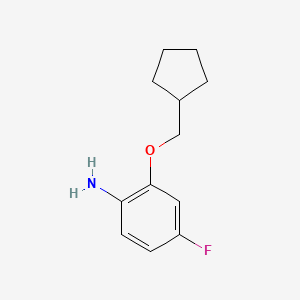

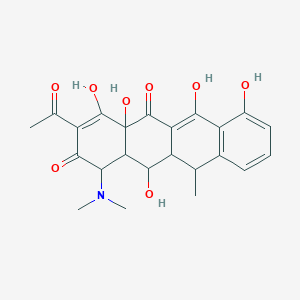
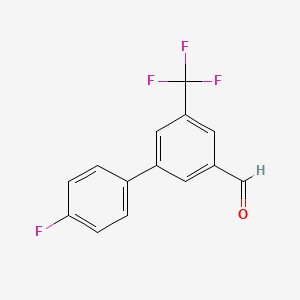
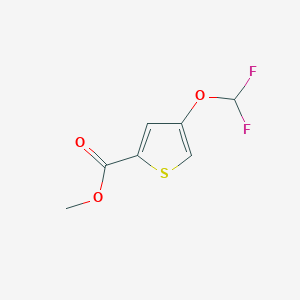
![4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B12076903.png)
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076910.png)
